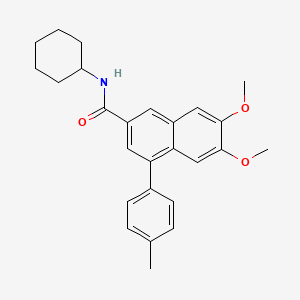

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO3/c1-17-9-11-18(12-10-17)22-14-20(26(28)27-21-7-5-4-6-8-21)13-19-15-24(29-2)25(30-3)16-23(19)22/h9-16,21H,4-8H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBUULZGIFEUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4CCCCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups on the naphthalene core.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits promising biological activities:

- Protein Interactions: Studies have shown that it can interact with specific proteins and enzymes, potentially influencing their activity. This interaction can lead to various biological effects, making it a candidate for further exploration in biochemical pathways .

Medicine

The compound is under investigation for its therapeutic potential:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast and lung cancer cells.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may enhance the performance of polymers or serve as intermediates in the production of specialty chemicals.

Case Study 1: Anticancer Activity

A study conducted on derivatives of naphthalene carboxamides revealed that certain modifications led to increased cytotoxicity against MCF-7 (breast cancer) cells. The study highlighted the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that compounds similar to this compound could inhibit acetylcholinesterase activity. This finding suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The hydroxy group at position 3 in compounds 3c, 2a, and 7a is absent in the target compound, which instead features methoxy groups at positions 6 and 5. Methoxy groups are electron-donating and may improve metabolic stability compared to hydroxy groups .

- The cyclohexyl group on the carboxamide nitrogen in the target compound differs from the aromatic substituents (e.g., 4-methylphenyl, 2-methoxyphenyl) in analogs.

Physicochemical Properties

While melting points and spectral data for the target compound are unavailable, comparisons with analogs highlight trends:

- Compound 3c : Melting point = 220–221°C; high HPLC purity (99.56%) .

- Compound 2a : Moderate antibacterial activity (MIC = 55 µmol/L against Staphylococcus spp.) .

The dimethoxy groups in the target compound may lower its melting point compared to hydroxy-substituted analogs due to reduced hydrogen-bonding capacity. The cyclohexyl group could further decrease crystallinity, improving solubility in nonpolar environments.

Antibacterial and Antimycobacterial Activity

- Compound 2a (3-hydroxy-N-(2-methoxyphenyl)) demonstrated notable activity against Staphylococcus spp. (MIC = 55 µmol/L), comparable to standard antibiotics . The methoxy group on the phenyl ring likely contributed to this activity by optimizing electronic interactions with bacterial targets.

- Compound 7a (3-hydroxy-N-(2-trifluoromethylphenyl)) showed moderate activity, suggesting that electron-withdrawing groups like trifluoromethyl may enhance target binding but require balanced hydrophobicity .

- Compound 3c (3-hydroxy-N-(4-methylphenyl)) exhibited moderate activity, indicating that methylphenyl substituents alone are insufficient for high potency .

Implications for the Target Compound :

- The cyclohexyl group could enhance bioavailability compared to aromatic substituents, though this requires experimental validation.

Crystallographic and Interaction Profiles

While the target compound’s crystal structure is uncharacterized, related naphthalene carboxamides (e.g., ) exhibit π-π stacking (center-to-center distance: ~3.59 Å) and hydrogen-bonding networks (N–H⋯S/N interactions) . The target compound’s dimethoxy groups may participate in hydrogen bonding, while the methylphenyl and cyclohexyl groups could influence packing efficiency and stability.

Biological Activity

N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C26H29NO3

- Molecular Weight: 403.51 g/mol

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which is favored for its mild conditions and high functional group tolerance. This method allows for the efficient construction of the naphthalene core while introducing various substituents that enhance biological activity.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.

The compound interacts with specific molecular targets, primarily proteins and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways are dependent on the biological system being studied, but preliminary data suggest that it may influence signaling pathways involved in cell proliferation and apoptosis .

Research Findings

A summary of relevant research findings regarding the biological activity of this compound is presented below:

Case Study 1: Antiviral Efficacy

In a study investigating naphthalene derivatives' antiviral properties, a compound structurally similar to this compound exhibited significant antiviral activity against hepatitis C virus (HCV) with an IC50 value indicating potent inhibition .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of naphthalene-based compounds on various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and carboxamide coupling. Key steps require precise control of temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reagents to minimize byproducts. Optimization may involve iterative adjustments to reaction time and catalyst loading (e.g., using DCC for coupling) to achieve >85% yield .

Q. Which chromatographic techniques are recommended for purifying this compound?

Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard for initial purification. For higher purity (>98%), preparative HPLC with a C18 reverse-phase column and acetonitrile/water mobile phase is employed. TLC monitoring (Rf ~0.3–0.5) ensures intermediate purity .

Q. What spectroscopic and crystallographic methods are employed for structural elucidation?

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy (δ 3.8–4.0 ppm), cyclohexyl (δ 1.2–2.0 ppm), and aromatic protons (δ 6.8–8.2 ppm). IR confirms carboxamide C=O stretching (~1650 cm⁻¹) .

- Crystallography : Single-crystal XRD using SHELX software (SHELXL for refinement) resolves molecular conformation and packing. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) .

Advanced Research Questions

Q. How does the compound’s molecular conformation affect its biological activity?

Crystal structure analysis reveals that the cyclohexyl group adopts a chair conformation, positioning the carboxamide for hydrogen bonding with biological targets. The 6,7-dimethoxy groups enhance solubility and π-π stacking with aromatic residues in enzymes. Conformational rigidity due to the naphthalene backbone may reduce off-target interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., varying by >10 μM) may arise from assay conditions (e.g., buffer pH, cell line variability). Normalizing data using internal controls (e.g., reference inhibitors) and validating via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) improves reproducibility .

Q. How do solvent polarity and reaction temperature influence the compound’s reactivity during synthesis?

Polar solvents (e.g., DMF) stabilize transition states in carboxamide formation, accelerating reaction rates. Elevated temperatures (>70°C) risk decomposition of methoxy groups; thus, stepwise heating (40°C → 60°C) balances yield and stability. Solvent-free microwave-assisted synthesis can reduce side reactions .

Q. What in vitro assays are used to study its interactions with enzymes or receptors?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) measure competitive inhibition (Ki values).

- Receptor binding : Radioligand displacement assays quantify affinity for G-protein-coupled receptors.

- Cellular uptake : Confocal microscopy with fluorescent derivatives tracks intracellular localization .

Q. How can Hirshfeld surface analysis clarify intermolecular interactions in its crystal structure?

Hirshfeld surfaces mapped with CrystalExplorer identify dominant interactions:

- Hydrogen bonds : Between carboxamide O and adjacent C–H groups (12% contribution).

- van der Waals contacts : Methylphenyl and naphthalene groups contribute 68% to packing efficiency. This analysis guides co-crystallization strategies for stability studies .

Q. Methodological Notes

- Data Contradictions : Cross-validate spectral data (e.g., compare NMR with XRD) to confirm structural assignments.

- Advanced Design : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites for derivatization .

- Biological Studies : Include positive controls (e.g., known inhibitors) and dose-response curves to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.